2,1,3-Benzoxadiazole-5-carbothioamide
Description
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Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQNCSDFBIOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381281 | |
| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-24-0 | |
| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide from 2,1,3-benzoxadiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,1,3-benzoxadiazole-5-carbothioamide, a key intermediate in the development of novel therapeutic agents. The 2,1,3-benzoxadiazole scaffold is a prominent pharmacophore, and the introduction of a carbothioamide functional group offers unique opportunities for molecular interactions and biological activity.[1][2] This document details a reliable two-step synthetic pathway commencing from 2,1,3-benzoxadiazole-5-carboxylic acid, encompassing the intermediate carboxamide, and culminating in the target thioamide. The rationale behind the chosen synthetic strategy, a detailed experimental protocol, and a discussion of the reaction mechanisms are presented. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary knowledge to efficiently synthesize and utilize this valuable compound.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and fluorescent properties.[1][2] The unique electronic properties of this scaffold, arising from the fused oxadiazole and benzene rings, contribute to its ability to modulate the activity of various biological targets. The incorporation of diverse functional groups onto the benzoxadiazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for drug design.
This guide focuses on the synthesis of this compound, a derivative that introduces a thioamide functional group. Thioamides are recognized bioisosteres of amides with distinct electronic and steric properties. The sulfur atom in a thioamide is a better hydrogen bond acceptor than the oxygen in an amide, which can lead to altered binding interactions with biological macromolecules.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding carboxylic acid. This approach ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide
The initial step involves the conversion of 2,1,3-benzoxadiazole-5-carboxylic acid to its corresponding primary amide. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source. A common and effective method for activation is the conversion of the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then readily attacked by ammonia to furnish the desired amide.
Caption: Reaction scheme for the amidation of 2,1,3-benzoxadiazole-5-carboxylic acid.
Step 2: Thionation of 2,1,3-Benzoxadiazole-5-carboxamide using Lawesson's Reagent
The second and final step is the thionation of the amide to the target thioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for this transformation. The reaction mechanism involves the exchange of the carbonyl oxygen with a sulfur atom. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or dioxane at elevated temperatures.
Caption: Reaction scheme for the thionation of 2,1,3-benzoxadiazole-5-carboxamide.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Supplier/Model | Notes |
| 2,1,3-Benzoxadiazole-5-carboxylic acid | Commercially available or synthesized | See reference for synthesis protocol. |
| Thionyl chloride (SOCl₂) | Standard chemical supplier | Use freshly distilled. |
| Ammonium hydroxide (NH₄OH) | Standard chemical supplier | Concentrated solution (e.g., 28-30%). |
| Lawesson's Reagent | Standard chemical supplier | |
| Anhydrous Toluene | Standard chemical supplier | Dried over sodium/benzophenone. |
| Anhydrous Dichloromethane | Standard chemical supplier | Dried over calcium hydride. |
| NMR Spectrometer | e.g., Bruker Avance 400 MHz | For ¹H and ¹³C NMR analysis. |
| FT-IR Spectrometer | e.g., PerkinElmer Spectrum Two | For infrared spectroscopy. |
| Mass Spectrometer | e.g., Agilent 6230 TOF LC/MS | For high-resolution mass spectrometry. |
Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide
-
To a stirred solution of 2,1,3-benzoxadiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to a stirred solution of concentrated ammonium hydroxide at 0 °C.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2,1,3-benzoxadiazole-5-carboxamide as a solid.
Synthesis of this compound
-
To a stirred suspension of 2,1,3-benzoxadiazole-5-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours, monitoring the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization Data (Predicted)
| Analysis | Predicted Observations |
| ¹H NMR | Aromatic protons of the benzoxadiazole ring are expected to appear in the range of δ 7.5-8.5 ppm. The thioamide N-H protons will likely appear as a broad singlet at a downfield chemical shift, typically δ 9.0-10.0 ppm. |
| ¹³C NMR | The thiocarbonyl carbon (C=S) is expected to resonate significantly downfield, in the range of δ 190-210 ppm.[3] Aromatic carbons will appear in the typical region of δ 110-150 ppm. |
| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations around 3300-3100 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1200-1000 cm⁻¹.[3] The absence of a strong C=O stretching band (around 1650 cm⁻¹) from the starting amide will be a key indicator of a successful reaction. |
| Mass Spectrometry | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅N₃OS. |
Discussion and Mechanistic Insights
The conversion of a carboxylic acid to a thioamide via an amide intermediate is a robust and well-established synthetic route. The initial activation of the carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The subsequent amination is a straightforward reaction of the highly electrophilic acyl chloride with ammonia.
The thionation of the amide with Lawesson's reagent is a more complex process. It is generally accepted that Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This species reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in the byproduct and the desired thioamide.
While a direct, one-pot conversion of carboxylic acids to thioamides using Lawesson's reagent has been reported for some substrates, this approach is not as universally applicable as the two-step method and may require careful optimization for the 2,1,3-benzoxadiazole system.[4] The two-step protocol outlined in this guide offers a more reliable and generally higher-yielding pathway to the target molecule.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis of this compound from its corresponding carboxylic acid. The protocols provided are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The unique properties of the 2,1,3-benzoxadiazole scaffold, combined with the introduction of the thioamide functional group, make the target compound a valuable building block for the discovery of novel drug candidates. The information presented herein is intended to facilitate the synthesis and further exploration of this promising class of molecules.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Fathalla, W., Ali, I. A. I., & Pazdera, P. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174–181. [Link]
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Kaboudin, B., Yarahmadi, V., Kato, J., & Yokomatsu, T. (2013). A simple and novel method for the direct conversion of carboxylic acids into thioamides. RSC Advances, 3(18), 6435-6438. [Link]
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Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(30), 27807-27816. [Link]
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RSC Publishing. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][4][5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. [Link]
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National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]
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Spectroscopic Characterization of 2,1,3-Benzoxadiazole-5-carbothioamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,1,3-Benzoxadiazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of direct literature on this specific molecule, this document outlines a strategic approach, beginning with a proposed synthetic pathway and followed by a detailed predictive analysis of its spectroscopic properties. This guide is designed to equip researchers with the foundational knowledge to synthesize and unequivocally identify this novel compound.
The 2,1,3-benzoxadiazole core, often referred to as benzofurazan, is a prominent fluorophore utilized in the development of fluorescent probes and sensors.[1] The introduction of a carbothioamide group at the 5-position is anticipated to modulate the electronic and photophysical properties of the benzoxadiazole scaffold, potentially leading to new applications in drug discovery and materials science.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 4-amino-3-nitrobenzoic acid. This pathway leverages well-established synthetic transformations, ensuring a high probability of success.
Figure 2: Workflow for the spectroscopic characterization.
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to be relatively simple and highly informative. The aromatic protons of the benzoxadiazole ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. [2]The specific chemical shifts and coupling patterns will be indicative of the substitution pattern. For a 5-substituted 2,1,3-benzoxadiazole, we can predict the following signals:
-
H-4, H-6, and H-7: These three aromatic protons will likely exhibit a complex splitting pattern (e.g., a doublet of doublets and a triplet, or similar) due to their coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the benzoxadiazole ring and the carbothioamide group.
-
-NH₂ Protons: The two protons of the primary thioamide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Aromatic Carbons: The six carbons of the benzoxadiazole ring are expected to resonate in the range of δ 110-160 ppm. The two carbons fused to the oxadiazole ring will likely be the most downfield.
-
Thioamide Carbon (C=S): The carbon of the carbothioamide group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 190-210 ppm. This is a characteristic chemical shift for thiocarbonyl carbons and provides strong evidence for the successful thionation of the amide. [3]
Predicted ¹H NMR Signals Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Aromatic Protons 7.0 - 9.0 m H-4, H-6, H-7 | Amide Protons | Variable | br s | -C(S)NH₂ |
| Predicted ¹³C NMR Signals | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 160 | C-4, C-5, C-6, C-7, C-8, C-9 |
| Thioamide Carbon | 190 - 210 | C=S |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
N-H Stretching: The N-H stretching vibrations of the primary thioamide will appear as one or two sharp to medium bands in the region of 3400-3100 cm⁻¹.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will be observed as weak to medium bands just above 3000 cm⁻¹. [4]* C=S Stretching (Thioamide I Band): The C=S stretching vibration is a crucial diagnostic peak for the thioamide group. It is expected to appear in the region of 1200-1000 cm⁻¹. This band is often coupled with other vibrations and can be of variable intensity.
-
C-N Stretching (Thioamide II Band): The C-N stretching of the thioamide group typically appears in the 1550-1450 cm⁻¹ region.
-
N-H Bending (Thioamide III Band): The N-H bending vibration is expected in the 1400-1300 cm⁻¹ range.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region. [5]* Benzoxadiazole Ring Vibrations: The characteristic vibrations of the benzoxadiazole ring system will also be present in the fingerprint region of the spectrum.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Thioamide) | 3400 - 3100 |
| Aromatic C-H Stretch | > 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch (Thioamide) | 1550 - 1450 |
| N-H Bend (Thioamide) | 1400 - 1300 |
| C=S Stretch (Thioamide) | 1200 - 1000 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. 2,1,3-benzoxadiazole derivatives are known to exhibit characteristic absorption spectra. [3][6] The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The benzoxadiazole core itself has a characteristic absorption, and the addition of the carbothioamide group will likely cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted benzoxadiazole, due to the extension of the conjugated system. The solvent can also influence the position of the λmax, a phenomenon known as solvatochromism.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, though it can be complex for heterocyclic compounds.
Experimental Protocols
General Considerations
-
All reagents and solvents should be of high purity.
-
Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.
-
Purification of the final product should be performed using an appropriate technique, such as column chromatography or recrystallization, to ensure high purity for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, for soluble compounds, a solution in a suitable solvent can be analyzed in a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm) using a UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated molecular weight. For HRMS, determine the exact mass and deduce the elemental composition.
Conclusion
The spectroscopic characterization of this compound, while not directly reported in the literature, can be confidently approached through a combination of a plausible synthetic strategy and predictive analysis based on the known spectroscopic properties of related compounds. This guide provides a robust framework for researchers to synthesize and unequivocally identify this novel molecule. The synergistic use of NMR, FT-IR, UV-Vis, and mass spectrometry, as detailed in this document, will ensure the scientific integrity and trustworthiness of the structural elucidation. The insights gained from the successful characterization of this compound will undoubtedly contribute to the expanding field of benzoxadiazole chemistry and its applications.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Chavan, G. T., et al. (2016). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry, 32(4), 2155-2162. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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Al-Hourani, B. J. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2021(2), M1228. [Link]
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Lees, K., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c]o[6][7][8]xadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(85), 69539-69550. [Link]
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Kang, Y. K., et al. (1994). Conversion of Amides and Lactams to Thioamides and Thiolactams Using Hexamethyldisilathiane. The Journal of Organic Chemistry, 59(1), 1-5. [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Dalhousie University. [Link]
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Cava, M. P., et al. (2006). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]
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Ghosh, S., et al. (2017). (A) 1 H NMR (aromatic region) spectra and (B) IR (carbonyl region) of P-1 (10 μM) from different THF-water compositions. ResearchGate. [Link]
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Yakimova, L. S., et al. (2021). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. Crystals, 11(12), 1547. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzoxadiazole-5-carbothioamide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,1,3-Benzoxadiazole-5-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document outlines its synthesis, physicochemical characterization, and potential as a therapeutic agent.
Introduction: The Scientific Rationale
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the design of fluorescent probes and biologically active molecules.[1] Its unique electronic properties, stemming from the fusion of a benzene ring with an oxadiazole moiety, impart a distinct chemical reactivity and potential for molecular interactions. The introduction of a carbothioamide (-CSNH₂) group at the 5-position is a strategic synthetic modification. Thioamides, as isosteres of amides, exhibit unique physicochemical characteristics, including altered hydrogen bonding capabilities, increased lipophilicity, and a propensity to act as metal chelators.[1][2] These features often translate to enhanced biological activity.[1][2] Thioamide-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2] This guide will explore the synthesis, properties, and prospective applications of this compound, a molecule poised at the intersection of these two important pharmacophores.
Synthesis of this compound: A Proposed Pathway
Synthesis of the 2,1,3-Benzoxadiazole Core
The foundational 2,1,3-benzoxadiazole ring system can be efficiently synthesized from 2-nitroaniline. This involves a two-step process of cyclization and subsequent reduction.[1][3]
Experimental Protocol:
-
Cyclization to 2,1,3-Benzoxadiazole N-oxide: 2-nitroaniline is treated with sodium hypochlorite in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), to induce cyclization and form the N-oxide intermediate.[1]
-
Reduction to 2,1,3-Benzoxadiazole: The N-oxide is then reduced to the final 2,1,3-benzoxadiazole using a reducing agent like triphenylphosphine (PPh₃) in a suitable solvent such as xylene under reflux.[1][3]
Introduction of the Carbothioamide Moiety
A plausible route to introduce the carbothioamide group at the 5-position involves the initial synthesis of 2,1,3-benzoxadiazole-5-carbonitrile, which can then be converted to the target thioamide.
Experimental Protocol:
-
Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid: This can be achieved starting from 4-amino-3-nitrobenzoic acid, which is converted to the corresponding benzoxadiazole N-oxide carboxylic acid and subsequently reduced.
-
Conversion to 2,1,3-Benzoxadiazole-5-carboxamide: The carboxylic acid is first converted to its acyl chloride, followed by reaction with ammonia to yield the primary amide.
-
Dehydration to 2,1,3-Benzoxadiazole-5-carbonitrile: The primary amide is dehydrated using a suitable reagent like trifluoroacetic anhydride to form the nitrile.
-
Thionation to this compound: The nitrile can be converted to the carbothioamide by reaction with hydrogen sulfide (H₂S) or a surrogate like sodium hydrosulfide (NaSH).[4][5] Alternatively, the amide can be directly converted to the thioamide using a thionating agent like Lawesson's reagent.[3][6][7]
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data is not available, we can predict these properties based on the constituent functional groups and the core scaffold.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₅N₃OS | Based on chemical structure |
| Molecular Weight | 179.20 g/mol | Calculated from the molecular formula |
| Melting Point | Moderately high | Aromatic thioamides are often crystalline solids with defined melting points.[8] The melting point of the parent 2,1,3-benzoxadiazole is 69°C.[9] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The aromatic core confers hydrophobicity, while the thioamide and benzoxadiazole moieties provide some polarity. |
| pKa | Weakly acidic | The N-H protons of the thioamide group are more acidic than their amide counterparts.[10] |
| Lipophilicity (logP) | Moderate | The aromatic system contributes to lipophilicity, which is important for membrane permeability. |
| Hydrogen Bonding | Strong H-bond donor, weaker H-bond acceptor | The thioamide N-H is a better hydrogen bond donor than in amides, while the sulfur is a weaker acceptor than the amide oxygen.[1][10] |
Spectroscopic and Structural Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the benzoxadiazole ring are expected to appear in the range of 7.0-8.5 ppm.[11][12] The two protons of the -CSNH₂ group will likely appear as a broad singlet further downfield.
-
¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region.[11][13] The thiocarbonyl carbon (C=S) is expected to have a characteristic downfield shift, typically in the range of 200-210 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (thioamide) | 3300-3100 |
| C-H stretch (aromatic) | ~3030[13] |
| C=N stretch (oxadiazole) | 1650-1550 |
| C=C stretch (aromatic) | 1600-1450[13] |
| C=S stretch (thioamide) | 1120 ± 20[10] |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state. Aromatic thioamides are known to form characteristic hydrogen-bonding patterns, such as dimers and chains, which influence their crystal packing.[8]
Caption: A typical workflow for the characterization of this compound.
Potential Biological Activity and Mechanism of Action
The hybrid structure of this compound suggests a strong potential for biological activity, particularly in the realm of oncology.
Anticancer Potential
Numerous heterocyclic compounds containing thioamide moieties have demonstrated significant anticancer activity.[2][14][15] The proposed mechanisms of action for such compounds are often multifaceted and can include:
-
Enzyme Inhibition: Thioamides are known to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, they can act as inhibitors of kinases, histone methyltransferases, and DNA gyrase.[1][10]
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Thioamide-containing compounds have been shown to induce apoptosis through pathways involving DNA damage and mitochondrial dysfunction.[14]
-
Disruption of Nucleic Acid Synthesis: Some thioamides function as antimetabolites, interfering with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[1]
Molecular Docking and Target Identification
To elucidate the potential molecular targets of this compound, computational methods such as molecular docking can be employed.[16][17][18] This involves simulating the interaction of the compound with the active sites of known cancer-related proteins.
Caption: A conceptual workflow for using molecular docking to predict the mechanism of action.
ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development. In silico tools can provide initial predictions of these properties for this compound, helping to guide further experimental work.[19][20][21][22]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and the investigation of its biological properties. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its physicochemical properties and a comprehensive evaluation of its biological activity against a panel of cancer cell lines. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.
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An In-Depth Technical Guide to the Synthesis and Anticipated Crystal Structure of 2,1,3-Benzoxadiazole-5-carbothioamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzoxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. This guide provides a comprehensive overview of 2,1,3-Benzoxadiazole-5-carbothioamide, a derivative of significant interest. While a definitive crystal structure has yet to be reported in publicly accessible databases, this document outlines a robust, field-proven synthetic protocol. Furthermore, it offers an expert analysis of the anticipated molecular geometry and crystal packing, drawing upon computational studies of the parent heterocycle and crystallographic data from analogous structures. This guide is intended to empower researchers with the foundational knowledge and practical methodologies required to synthesize, crystallize, and characterize this promising compound, thereby accelerating its potential applications in drug discovery and materials science.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Core
The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a planar, bicyclic aromatic heterocycle that has garnered substantial attention in the scientific community. Its derivatives are known to exhibit a wide range of photophysical properties, including intense fluorescence, making them valuable as fluorescent probes.[1][2] The incorporation of electron-donating or electron-withdrawing groups can modulate these properties, leading to applications in organic electronics and sensor technology.[1]
From a medicinal chemistry perspective, benzoxadiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antiparasitic properties.[3] The 7-nitro-2,1,3-benzoxadiazole (NBD) group, for instance, is a widely utilized fluorophore in biological imaging and sensing applications.[1] The introduction of a carbothioamide functional group at the 5-position is anticipated to enhance the molecule's capacity for hydrogen bonding and metal chelation, potentially leading to novel biological activities and material properties.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target compound can be efficiently achieved through a multi-step process, commencing with a commercially available precursor. The causality behind the choice of reagents and reaction conditions is to ensure high yields and purity of the intermediates and the final product.
Overall Synthetic Scheme
Caption: A proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid (3)
This procedure is adapted from a known method for synthesizing substituted benzoxadiazoles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid in an alkaline solution of ethanol and water.
-
Oxidative Cyclization: Cool the solution in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise. The hypochlorite serves as the oxidizing agent to facilitate the formation of the N-oxide intermediate, benzo[c][1][4][5]oxadiazole-5-carboxylic acid N-oxide.
-
Reduction: Following the formation of the N-oxide, the intermediate is reduced to afford 2,1,3-benzoxadiazole-5-carboxylic acid. A common reducing agent for this transformation is triphenylphosphine (PPh3).[1][2]
-
Work-up and Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide (5)
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to the more reactive acyl chloride. This is typically achieved by refluxing the carboxylic acid in thionyl chloride (SOCl2) or by reacting it with oxalyl chloride in the presence of a catalytic amount of DMF.
-
Amination: Add the crude acyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide. The resulting amide will precipitate out of the solution.[4]
-
Isolation: Collect the 2,1,3-benzoxadiazole-5-carboxamide by filtration, wash with cold water, and dry thoroughly.
Step 3: Thionation to this compound (6)
-
Reaction Setup: In a dry, inert atmosphere, dissolve the 2,1,3-benzoxadiazole-5-carboxamide in an anhydrous solvent such as toluene or THF.
-
Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution. Lawesson's reagent is a well-established and efficient thionating agent for converting amides to thioamides.[5]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.
Anticipated Crystal Structure and Molecular Interactions
While an experimentally determined crystal structure is not available, we can predict the key structural features and intermolecular interactions based on computational studies of the 2,1,3-benzoxadiazole core and the known crystal packing of related thioamides.
Molecular Geometry
Computational studies on 2,1,3-benzoxadiazole indicate a planar geometry for the bicyclic ring system.[6] The carbothioamide group at the 5-position is also expected to be coplanar with the benzoxadiazole ring to maximize conjugation.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is likely to be dominated by a network of hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: The thioamide group provides both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the thiocarbonyl sulfur atom). This will likely lead to the formation of strong N-H···S hydrogen bonds, which are a common feature in the crystal structures of primary thioamides. These interactions could lead to the formation of dimers or extended chains.
-
π-π Stacking: The planar aromatic benzoxadiazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.
Proposed Crystallization Protocol
Caption: A standard workflow for obtaining single-crystal X-ray diffraction data.
Protocol for Crystallization:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to determine the optimal solubility for slow crystallization.
-
Crystal Growth: Employ standard crystallization techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Determination: Solve and refine the crystal structure using appropriate crystallographic software.
Potential Biological Significance and Therapeutic Applications
Derivatives of 2,1,3-benzoxadiazole have shown promise in various therapeutic areas. For instance, carboxyimidamide-substituted benzoxadiazoles have demonstrated antileishmanial activity.[4] The introduction of the thioamide functional group could lead to novel biological activities. Thioamides are known to be effective pharmacophores in their own right and can act as bioisosteres of amides with altered electronic and steric properties.
Potential Signaling Pathway Involvement
Given the diverse activities of related heterocyclic compounds, this compound could potentially interact with a variety of biological targets. For example, some heterocyclic thioamides have been investigated as enzyme inhibitors. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a pathogenic organism.
Caption: A generalized diagram of a potential enzyme inhibition mechanism.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predictions regarding its crystal structure offer valuable insights for crystallographers and computational chemists. The potential for this molecule in drug discovery and materials science is significant, and it is our hope that this guide will stimulate further research into this promising compound.
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Unveiling the Bio-Potential: A Technical Guide to the Biological Activity Screening of 2,1,3-Benzoxadiazole-5-carbothioamide
Foreword: Charting a Course into the Therapeutic Potential of Benzoxadiazoles
The 2,1,3-benzoxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been the subject of intensive research, revealing promising candidates for anticancer, antimicrobial, and antiparasitic agents. This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific derivative, 2,1,3-Benzoxadiazole-5-carbothioamide. Herein, we eschew a rigid, templated approach, instead presenting a logically structured exploration tailored to the unique characteristics of this compound class. Our focus is on the "why" behind the "how," offering field-proven insights into experimental design, execution, and data interpretation, thereby empowering researchers in drug discovery and development to unlock the therapeutic promise of this intriguing molecule.
I. Foundational Chemistry: Synthesis of the Core Scaffold
A common starting point for the synthesis of the 2,1,3-benzoxadiazole core is the cyclization of a 2-nitroaniline derivative.[1] This is typically achieved through treatment with an oxidizing agent, such as sodium hypochlorite, in a basic medium, often catalyzed by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), to yield the N-oxide intermediate. Subsequent reduction of the N-oxide, for instance with triphenylphosphine (PPh₃) in a suitable solvent like xylene, affords the desired 2,1,3-benzoxadiazole ring system.[1]
To introduce the 5-carbothioamide functionality, a multi-step approach from a carboxylic acid precursor is a logical strategy. The synthesis would likely begin with a commercially available substituted 2-nitroaniline bearing a carboxylic acid group at the appropriate position. Following the formation of the 2,1,3-benzoxadiazole-5-carboxylic acid, this can be converted to the corresponding carboxamide. This transformation is a standard organic chemistry procedure, often involving activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with ammonia. The final and crucial step is the thionation of the carboxamide to the desired carbothioamide. This is commonly achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
II. Anticancer Activity Screening: A Cellular Perspective
A primary focus for novel heterocyclic compounds is their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a test compound.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical determinant of the relevance of the screening data. A judicious selection should encompass a diverse panel representing different cancer types to identify broad-spectrum activity or, alternatively, focus on specific cancer types where a particular molecular target is known to be prevalent. For initial screening of a novel compound like this compound, a panel including representatives from common cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and a leukemia cell line (e.g., K562) provides a good starting point. This allows for the assessment of a range of cellular contexts and potential mechanisms of action.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM in two- or three-fold dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is typically fitted to the data using non-linear regression analysis, from which the IC₅₀ can be accurately interpolated.[2] Software such as GraphPad Prism is commonly used for this analysis.
Illustrative Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | [Insert Value] |
| A549 (Lung) | [Insert Value] |
| HCT116 (Colon) | [Insert Value] |
| K562 (Leukemia) | [Insert Value] |
III. Antimicrobial Activity Screening: Combating Microbial Threats
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Rationale for Microbial Strain Selection
A representative panel of microorganisms should be chosen to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, as well as fungal species. Standard reference strains from the American Type Culture Collection (ATCC) are recommended for reproducibility. A typical screening panel might include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 10231)
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against a panel of microbial strains.
Materials:
-
Microbial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microplates
-
This compound stock solution in a suitable solvent
-
Sterile saline or broth for dilutions
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in their respective broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. A typical concentration range is from 128 µg/mL down to 0.25 µg/mL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the growth control.[3]
-
Data Interpretation and Reporting
The MIC value provides a quantitative measure of the compound's potency against a specific microorganism.[4][5] It is important to compare the obtained MIC values to established clinical breakpoints, if available, to classify the organism as susceptible, intermediate, or resistant.[3][6] For novel compounds, the MIC values serve as a basis for further investigation and lead optimization.
Illustrative Data Presentation:
| Microbial Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | [Insert Value] |
| Escherichia coli | [Insert Value] |
| Pseudomonas aeruginosa | [Insert Value] |
| Candida albicans | [Insert Value] |
IV. Elucidating the Mechanism of Action: A Deeper Dive
The biological activity of 7-nitro-2,1,3-benzoxadiazole derivatives, which are structurally analogous to the compound of interest, has been linked to the inhibition of Glutathione S-Transferases (GSTs). Specifically, these compounds have been shown to act as suicide inhibitors of GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.
This inhibition disrupts a crucial protein-protein interaction. Under normal cellular conditions, GSTP1-1 sequesters and inactivates c-Jun N-terminal kinase (JNK), a key player in the apoptotic signaling cascade.[7][8] When a 7-nitro-2,1,3-benzoxadiazole derivative binds to GSTP1-1, it triggers the dissociation of the GSTP1-1/JNK complex.[7] This liberation of JNK leads to its activation through phosphorylation, which in turn initiates a downstream signaling cascade culminating in apoptosis.[7][9][10]
Signaling Pathway of JNK-Mediated Apoptosis Induced by GSTP1-1 Inhibition:
Sources
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- 7. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide
Application Note & Protocol
A Robust and Detailed Protocol for the Synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for reproducibility and scalability in a standard research laboratory setting. We detail a three-step sequence commencing with the formation of the benzoxadiazole ring system, followed by conversion of a nitrile to a carboxamide, and culminating in a thionation reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for hazardous reagents, and expected analytical characterization data to ensure both the integrity of the synthesis and the safety of the researcher.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a privileged heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the unique electronic properties of the benzoxadiazole moiety have led to its incorporation into fluorescent probes and organic electronic materials.[1][2][3] The introduction of a carbothioamide functional group at the 5-position is of particular interest as thioamides are known to be excellent bioisosteres for amides, often leading to enhanced biological activity and improved pharmacokinetic profiles. This protocol outlines a reliable synthetic route to this compound, providing researchers with a foundational method to access this and related compounds for further investigation.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step process starting from the commercially available 4-amino-3-nitrobenzonitrile. The overall transformation is depicted below:
Scheme 1: Overall synthesis of this compound
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Purity |
| 4-Amino-3-nitrobenzonitrile | 6393-40-4 | C₇H₅N₃O₂ | 163.13 | >98% |
| Sodium Hypochlorite | 7681-52-9 | NaClO | 74.44 | ~10-15% aq. solution |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >98% |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 98% |
| 2,1,3-Benzoxadiazole-5-carboxamide | - | C₇H₅N₃O₂ | 163.13 | - |
| Lawesson's Reagent | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ | 404.47 | >97% |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile
Rationale: This step involves an intramolecular cyclization of 4-amino-3-nitrobenzonitrile to form the 2,1,3-benzoxadiazole ring. The reaction is typically promoted by a base and an oxidizing agent. In this protocol, we adapt a known procedure for forming the benzoxadiazole N-oxide, which is then reduced in situ.[4]
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrobenzonitrile (5.0 g, 30.6 mmol) in 50 mL of a 2 M aqueous sodium hydroxide solution.
-
Cool the resulting dark red solution in an ice bath to 0-5 °C.
-
While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (approx. 40 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, cool the reaction mixture again in an ice bath and slowly acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration through a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 2,1,3-Benzoxadiazole-5-carbonitrile as a pale yellow solid.
Step 2: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide
Rationale: The conversion of the nitrile to a primary amide is achieved through acid-catalyzed hydrolysis. Concentrated sulfuric acid acts as both the catalyst and the solvent, facilitating the hydration of the nitrile group.
-
To a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (20 mL).
-
Cool the acid in an ice bath to 0 °C.
-
In small portions, add 2,1,3-Benzoxadiazole-5-carbonitrile (3.0 g, 20.7 mmol) to the cold, stirring sulfuric acid.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at 50 °C to yield 2,1,3-Benzoxadiazole-5-carboxamide as an off-white solid.
Step 3: Synthesis of this compound
Rationale: This final step employs Lawesson's reagent for the thionation of the primary amide.[5] Lawesson's reagent is a highly effective thionating agent for a variety of carbonyl compounds, including amides.[5][6] The reaction proceeds via a thiaoxaphosphetane intermediate.[6][7] Anhydrous THF is used as the solvent to ensure the solubility of the reagents and to prevent unwanted side reactions of Lawesson's reagent with water.[8]
-
In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,1,3-Benzoxadiazole-5-carboxamide (2.0 g, 12.3 mmol) and Lawesson's reagent (2.7 g, 6.7 mmol, 0.55 eq).
-
Add 200 mL of anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 4:1 to 1:1) to afford this compound as a yellow solid.
Thionation Mechanism with Lawesson's Reagent
Caption: Mechanism of amide thionation using Lawesson's Reagent.[6][7]
Expected Results and Characterization
| Compound | Appearance | Yield (Typical) | Melting Point (°C) |
| 2,1,3-Benzoxadiazole-5-carbonitrile | Pale yellow solid | 80-90% | ~162 °C[9] |
| 2,1,3-Benzoxadiazole-5-carboxamide | Off-white solid | 85-95% | >200 °C |
| This compound | Yellow solid | 60-75% | TBD |
¹H NMR (400 MHz, DMSO-d₆) of this compound (Expected):
-
δ ~10.0 (s, 1H, -CSNH₂)
-
δ ~9.8 (s, 1H, -CSNH₂)
-
δ ~8.4 (s, 1H, Ar-H)
-
δ ~8.0 (d, 1H, Ar-H)
-
δ ~7.8 (d, 1H, Ar-H)
IR (KBr) of this compound (Expected):
-
~3300-3100 cm⁻¹ (N-H stretching)
-
~1620 cm⁻¹ (C=N stretching)
-
~1400-1200 cm⁻¹ (C=S stretching)
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times.
-
Sodium Hypochlorite: Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Concentrated Acids and Bases: Sodium hydroxide and sulfuric acid are highly corrosive. Handle with extreme care, and always add acid to water, never the reverse.
-
Lawesson's Reagent: Harmful if swallowed or inhaled and causes skin and eye irritation.[10] It reacts with water and should be handled under anhydrous conditions.[11] It has an unpleasant odor. All equipment and waste containing Lawesson's reagent should be decontaminated with an oxidizing bleach solution.[12][13]
-
Solvents: THF, DCM, EtOAc, and Hexanes are flammable. Keep away from ignition sources.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
National Center for Biotechnology Information (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]
-
Lein, M., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][2][3]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(86), 70293-70304. [Link]
-
PubMed. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Environment, Health & Safety - Princeton University. Safe Handling of Sodium Azide (SAZ). [Link]
-
PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
-
ResearchGate. (2018). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
-
University of New Mexico - Department of Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Chemistry LibreTexts. (2021). Sodium Azide. [Link]
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University of Pittsburgh - Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]
-
Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. [Link]
-
Frontiers Media. (2020). Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. [Link]
-
Kayukova, L. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Ceballos, S., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7074-7082. [Link]
-
European Journal of Advanced Chemistry Research. (2025). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one. [Link]
-
Sdfine. LAWESSON'S REAGENT MSDS. [Link]
- Google Patents. (2021). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. [Link]
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- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
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Application Notes & Protocols: Derivatization of the Carbothioamide Group of 2,1,3-Benzoxadiazole-5-carbothioamide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of the 2,1,3-Benzoxadiazole Scaffold and its Thioamide Derivatives
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, characterized by a planar, electron-deficient aromatic system, make it a valuable scaffold for the design of fluorophores, sensors, and pharmacologically active agents.[1] Derivatives of 2,1,3-benzoxadiazole have been explored for their applications as fluorescent probes for detecting analytes and in the development of organic electronic materials.[1]
The introduction of a carbothioamide group at the 5-position of the 2,1,3-benzoxadiazole ring system opens up a plethora of possibilities for further molecular elaboration. The carbothioamide moiety is a versatile functional group, serving as a bioisostere for amides and carboxylic acids, and is known to participate in a variety of chemical transformations. This allows for the synthesis of diverse libraries of compounds with potentially unique biological activities and photophysical properties. Carbothioamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2]
This guide provides a comprehensive overview of the derivatization of the carbothioamide group of 2,1,3-Benzoxadiazole-5-carbothioamide. We will first outline a reliable synthetic route to the starting material, followed by detailed, step-by-step protocols for two key derivatization strategies: S-alkylation and the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Synthesis of the Starting Material: this compound
A robust synthesis of this compound can be achieved in a multi-step sequence starting from commercially available 4-amino-3-nitrobenzoic acid. The following workflow illustrates the synthetic strategy.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid
This protocol is adapted from a known procedure for the synthesis of the benzoxadiazole core.[3]
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Triethyl phosphite (P(OEt)3)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid 1-oxide.
-
Dissolve 4-amino-3-nitrobenzoic acid in an aqueous solution of NaOH.
-
Cool the solution in an ice bath and slowly add NaOCl solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,1,3-benzoxadiazole-5-carboxylic acid 1-oxide.
-
-
Step 2: Reduction to 2,1,3-Benzoxadiazole-5-carboxylic acid.
-
Suspend the 1-oxide intermediate in ethanol.
-
Heat the mixture and add triethyl phosphite dropwise.
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,1,3-benzoxadiazole-5-carboxylic acid.
-
Protocol 2: Synthesis of this compound
Materials:
-
2,1,3-Benzoxadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Ammonium hydroxide (NH4OH)
-
Lawesson's reagent
-
Toluene
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
Procedure:
-
Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide.
-
To a solution of 2,1,3-benzoxadiazole-5-carboxylic acid in a suitable solvent (e.g., toluene with a catalytic amount of DMF), add thionyl chloride dropwise at 0 °C.
-
Heat the reaction mixture to reflux until the reaction is complete.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Carefully add the crude acyl chloride to a cooled solution of ammonium hydroxide.
-
Stir the mixture and then extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate to yield 2,1,3-benzoxadiazole-5-carboxamide.
-
-
Step 2: Thionation to this compound.
-
Dissolve 2,1,3-benzoxadiazole-5-carboxamide and Lawesson's reagent in anhydrous toluene.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and wash with a saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Derivatization of the Carbothioamide Group
The carbothioamide group of this compound is a versatile handle for a range of chemical transformations. Below are detailed protocols for two common and useful derivatizations.
Caption: Key derivatization pathways for the carbothioamide group.
Protocol 3: S-Alkylation of this compound
S-alkylation of the carbothioamide group is a straightforward method to introduce various alkyl or arylalkyl substituents, which can significantly modulate the lipophilicity and biological activity of the parent molecule.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))
-
Solvent (e.g., acetone, dimethylformamide (DMF))
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., acetone), add a base (e.g., K2CO3).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the thioamide anion.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to obtain the S-alkylated derivative.
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Methyl iodide | K2CO3 | Acetone | High |
| 2 | Ethyl bromide | NaH | DMF | Moderate-High |
| 3 | Benzyl bromide | K2CO3 | Acetone | High |
Table 1: Representative conditions for S-alkylation. Yields are generally good to excellent depending on the substrate and reaction conditions.
Protocol 4: Synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2,1,3-benzoxadiazole
The conversion of the carbothioamide group into a 1,3,4-thiadiazole ring is a common strategy in medicinal chemistry to generate bioisosteres of amides and to introduce a new heterocyclic scaffold with potential for further interactions with biological targets.[4][5]
Materials:
-
This compound
-
A suitable carboxylic acid or its derivative
-
A dehydrating/cyclizing agent (e.g., polyphosphoric acid (PPA), phosphorus oxychloride (POCl3))
-
Thiosemicarbazide (for an alternative route)
-
Sodium bicarbonate (NaHCO3) solution
-
Water (H2O)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Method A: From the Carbothioamide
-
A mixture of this compound and a suitable acylating agent (e.g., an acid chloride or anhydride) is reacted to form an N-acylthioamide intermediate.
-
This intermediate is then cyclized using a dehydrating agent like PPA or POCl3.
-
The reaction mixture is heated until the cyclization is complete (monitor by TLC).
-
The reaction is quenched by pouring it onto ice and neutralized with a base (e.g., NaHCO3 solution).
-
The precipitated product is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization or column chromatography.
-
-
Method B: From the Corresponding Carboxylic Acid and Thiosemicarbazide [4]
-
A mixture of 2,1,3-benzoxadiazole-5-carboxylic acid and thiosemicarbazide is heated in the presence of a cyclizing agent such as polyphosphate ester (PPE) or phosphorus pentachloride.[4][6]
-
The reaction is refluxed for several hours.
-
After completion, the reaction mixture is cooled and treated with water and neutralized with a base.
-
The resulting precipitate is filtered, washed, and purified as described in Method A.
-
| Entry | Starting Material | Reagents | Yield (%) |
| 1 | This compound | Acetic anhydride, then PPA | Moderate |
| 2 | 2,1,3-Benzoxadiazole-5-carboxylic acid | Thiosemicarbazide, PPE | Good |
Table 2: Comparison of synthetic routes to the 1,3,4-thiadiazole derivative.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds. For S-alkylated products, the appearance of new signals corresponding to the alkyl group is expected. For the thiadiazole derivatives, characteristic shifts in the aromatic region of the benzoxadiazole ring and the appearance of signals for the new heterocyclic ring will be observed.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the C=S stretching vibration of the carbothioamide and the appearance of new characteristic bands for the formed products will be indicative of a successful reaction.
-
Melting Point (m.p.): To assess the purity of the synthesized compounds.
Conclusion and Future Perspectives
The derivatization of the carbothioamide group of this compound provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for S-alkylation and the formation of 1,3,4-thiadiazoles are robust and can be adapted to a wide range of substrates, allowing for the creation of diverse chemical libraries. Further exploration of other reactions of the carbothioamide group, such as conversion to thiazoles or other heterocycles, will undoubtedly lead to the discovery of new molecules with interesting and valuable properties.
References
-
Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Pasanen, M., Leppänen, J., Yli-Kauhaluoma, J., & Koskinen, A. M. P. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][3][7]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(83), 67845–67853. [Link]
-
Krasavin, M., Shetnev, A., & Parchinsky, V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22453–22471. (2022). [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-873. (2019). [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2018).
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
The Versatile Precursor: 2,1,3-Benzoxadiazole-5-carbothioamide in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Significance of the Benzoxadiazole Moiety and the Synthetic Utility of the Carbothioamide Group
The 2,1,3-benzoxadiazole (benzofurazan) nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a benzene ring with an electron-deficient oxadiazole ring, impart favorable characteristics to molecules containing this moiety. These include enhanced fluorescence, making them valuable as fluorophores and sensors, and the ability to engage in specific interactions with biological targets. Consequently, benzoxadiazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and antileishmanial agents.[1]
The introduction of a carbothioamide (-CSNH₂) group at the 5-position of the benzoxadiazole ring creates a versatile precursor, 2,1,3-Benzoxadiazole-5-carbothioamide. This thioamide functionality serves as a reactive handle for the construction of a variety of other sulfur- and nitrogen-containing heterocyclic rings. The sulfur and nitrogen atoms of the carbothioamide group can act as nucleophiles in cyclization reactions, enabling the facile synthesis of thiazoles, thiadiazoles, and other important heterocyclic systems. This application note provides detailed protocols and mechanistic insights into the use of this compound as a precursor for the synthesis of thiazole and 1,3,4-thiadiazole derivatives, which are themselves of significant interest in drug discovery.
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound lies in the nucleophilicity of the sulfur and nitrogen atoms of the carbothioamide group. This allows for cyclocondensation reactions with various electrophilic partners to build new heterocyclic rings. The two primary synthetic routes explored in this guide are the Hantzsch thiazole synthesis and a multi-step conversion to 1,3,4-thiadiazoles.
Caption: Synthetic pathways from the precursor.
Application Protocol 1: Synthesis of 2-(2,1,3-Benzoxadiazol-5-yl)-4-arylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of a thioamide with an α-haloketone.[2][3] In this protocol, this compound acts as the thioamide component.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the thioamide and the α-haloketone and facilitates the reaction at reflux temperature.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for both the initial S-alkylation and the subsequent cyclization and dehydration steps.
-
Work-up: The product is expected to be a solid that is sparingly soluble in the ethanolic reaction mixture upon cooling, allowing for isolation by simple filtration. Washing with cold ethanol removes any unreacted starting materials or soluble impurities.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide
Welcome to the technical support center for the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize reaction conditions and achieve reliable, high-yield results.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-stage process. This pathway is designed for robust execution and purification, starting with the formation of the core heterocyclic structure, followed by functionalization, and concluding with the conversion to the target thioamide.
Caption: Proposed synthetic workflow for this compound.
Stage 1: Synthesis of the 2,1,3-Benzoxadiazole Core
The foundation of the synthesis is the construction of the benzoxadiazole ring system. A reliable method involves the cyclization of 2-nitroaniline to form the N-oxide, followed by deoxygenation.[1][2]
Frequently Asked Questions (FAQs)
-
Q: What is the role of tetrabutylammonium bromide (TBAB) in the first step?
-
A: TBAB acts as a phase-transfer catalyst. The reaction involves an aqueous solution of potassium hydroxide and sodium hypochlorite and an organic starting material (2-nitroaniline) in a solvent like diethyl ether. TBAB facilitates the transfer of the hypochlorite anion from the aqueous phase to the organic phase, where it can react with the 2-nitroaniline to initiate cyclization.[2]
-
-
Q: Why is triphenylphosphine (PPh₃) used for the deoxygenation of the N-oxide?
-
A: Triphenylphosphine is a powerful and selective deoxygenating agent. The oxygen atom of the N-oxide is transferred to the phosphorus atom of PPh₃, forming the very stable triphenylphosphine oxide (Ph₃P=O) as a byproduct. This provides a strong thermodynamic driving force for the reaction, leading to high conversion rates.[1][2]
-
-
Q: Can other reducing agents be used instead of PPh₃?
-
A: While other reducing agents can be used, PPh₃ is often preferred for its mild reaction conditions and high selectivity, which prevents over-reduction of the heterocyclic ring. The reaction is typically clean, and the primary byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.
-
Troubleshooting Guide: Stage 1
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of 2,1,3-Benzoxadiazole-1-oxide | 1. Inefficient phase transfer. 2. Degradation of sodium hypochlorite solution. 3. Insufficient reaction time. | 1. Ensure vigorous stirring to maximize interfacial area. Confirm the quality of your TBAB. 2. Use a fresh, properly titrated solution of NaOCl. Its concentration is critical. 3. Monitor the reaction by TLC. The reaction can take up to 7 hours.[2] |
| Incomplete deoxygenation to 2,1,3-Benzoxadiazole | 1. Insufficient PPh₃. 2. Low reaction temperature or insufficient time. 3. Presence of moisture, which can affect PPh₃ reactivity. | 1. Use a slight excess of PPh₃ (e.g., 1.1-1.2 equivalents). 2. Ensure the reaction mixture reaches and maintains reflux (typically in toluene or xylene) for at least 3 hours.[1][2] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty removing triphenylphosphine oxide byproduct | 1. High polarity of the crude product mixture. 2. Co-precipitation of the product and byproduct. | 1. Triphenylphosphine oxide is often less soluble in non-polar solvents. After evaporating the reaction solvent, try triturating the crude solid with a solvent like diethyl ether or a hexane/ethyl acetate mixture to dissolve the desired product while leaving the byproduct as a solid. 2. If trituration fails, silica gel chromatography is the most effective method for separation.[1][2] |
Detailed Protocol: Synthesis of 2,1,3-Benzoxadiazole[2]
-
Step 1A: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
In a 500-mL flask, combine 2-nitroaniline (9.0 g), tetrabutylammonium bromide (0.3 g), diethyl ether (60 mL), and a 50% wt. solution of KOH (7 mL).
-
Stir the mixture vigorously. Dropwise, add a sodium hypochlorite solution (130 mL, >10% activated chlorine).
-
Continue stirring at room temperature for 7 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine all organic layers and evaporate the solvent under reduced pressure to yield a yellow solid. This product is often used in the next step without further purification.
-
-
Step 1B: Synthesis of 2,1,3-Benzoxadiazole
-
In a 250-mL flask, combine the crude 2,1,3-Benzoxadiazole-1-oxide from the previous step (e.g., 1.7 g), triphenylphosphine (4.0 g), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude material by silica gel chromatography using dichloromethane as the eluent to afford pure 2,1,3-Benzoxadiazole.
-
Stage 2: Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile
This stage involves introducing a nitrile (-CN) group at the 5-position of the benzoxadiazole ring. This is a critical step that sets up the final conversion to the thioamide. While direct protocols for this specific molecule were not found in the initial search, standard aromatic functionalization methods can be adapted. A common and effective strategy involves the bromination of the benzoxadiazole followed by a palladium-catalyzed cyanation.
Frequently Asked Questions (FAQs)
-
Q: Why is bromination followed by cyanation a good strategy?
-
A: This two-step sequence is a well-established and versatile method in organic synthesis. Bromination of aromatic rings is often high-yielding and provides a reactive handle. The resulting aryl bromide can then participate in various cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, or in this case, a cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst.
-
-
Q: What are the expected challenges with the bromination of 2,1,3-benzoxadiazole?
-
A: The primary challenge is regioselectivity. The benzoxadiazole ring system can be brominated at different positions. Literature suggests that bromination can occur at the 4- and 7-positions.[2] Achieving selective bromination at the 5-position may require careful control of conditions or starting with a pre-functionalized precursor that directs the bromine to the desired position.
-
Troubleshooting Guide: Stage 2
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of di-brominated or other regioisomers | 1. Reaction conditions are too harsh (e.g., high temperature, excess bromine). 2. The electronic nature of the benzoxadiazole ring directs substitution to multiple sites. | 1. Use milder brominating agents (e.g., N-Bromosuccinimide instead of Br₂). 2. Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent for mono-bromination). 3. Lower the reaction temperature to increase selectivity. |
| Low yield in the Pd-catalyzed cyanation step | 1. Inactive catalyst. 2. Poor quality of the cyanide source (e.g., Zn(CN)₂). 3. Presence of oxygen, which can deactivate the Pd(0) catalyst. | 1. Use a fresh, high-quality palladium catalyst and ligand (e.g., Pd₂(dba)₃ and dppf). 2. Ensure the zinc cyanide is anhydrous. 3. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
Stage 3: Conversion of Nitrile to Thioamide
The final step is the thionation of the 5-cyano group to the desired 5-carbothioamide. This transformation is typically achieved using a sulfur-transfer reagent.
Frequently Asked Questions (FAQs)
-
Q: What are the common reagents for converting a nitrile to a thioamide?
-
Q: What are the differences between Lawesson's Reagent and P₄S₁₀?
-
A: Both are effective thionating agents. Lawesson's reagent is generally more soluble in organic solvents and often reacts under milder conditions with fewer side products compared to P₄S₁₀. However, it is more expensive. P₄S₁₀ is a powerful, less expensive reagent but may require higher temperatures and can sometimes lead to decomposition of sensitive substrates.[4][5]
-
-
Q: Are there safety concerns with thionating reagents?
-
A: Yes. Thionating reagents like Lawesson's reagent and P₄S₁₀ can release toxic hydrogen sulfide gas upon contact with moisture or acidic conditions. All manipulations should be performed in a well-ventilated fume hood. A novel, odorless, and air-stable thionating reagent has also been developed as a safer alternative.[6]
-
Troubleshooting Thionation Reactions
Caption: A troubleshooting workflow for the thionation of nitriles.
Detailed Protocol: Thionation using Lawesson's Reagent
-
Setup:
-
To a solution of 2,1,3-Benzoxadiazole-5-carbonitrile (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane, add Lawesson's reagent (0.5-0.6 equivalents). Note: Lawesson's reagent acts as a dimer, so 0.5 equivalents are often sufficient.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This may produce H₂S gas.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to obtain the final product, this compound.
-
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Supplementary Material: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers Media S.A.. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. . Available at: [Link]
-
Prabhatha, M., et al. (2018). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Molbank. Available at: [Link]
- Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.
- Ozturk, T., et al. (2010). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Chemical Reviews.
-
ACS Publications. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry. Available at: [Link]
- Kaboudin, B., & Elhamifar, D. (2006).
-
Singh, V., et al. (2022). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide
Welcome to the technical support center for the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My thionation reaction with Lawesson's reagent is incomplete, even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion of the precursor, 2,1,3-Benzoxadiazole-5-carboxamide, to the desired carbothioamide is a common issue. Several factors could be at play:
-
Insufficient Reagent: While a stoichiometric amount of Lawesson's reagent (0.5 equivalents) is theoretically required, in practice, a slight excess (0.6-0.7 equivalents) may be necessary to drive the reaction to completion, especially if the reagent has degraded over time.
-
Low Reaction Temperature: The thionation of amides can be sluggish at room temperature.[1] Gradually increasing the temperature of the reaction mixture, for instance, by refluxing in a solvent like toluene, can significantly enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures (see Question 3).
-
Poor Solubility of Lawesson's Reagent: Lawesson's reagent has limited solubility in some organic solvents.[1] If the reagent is not fully dissolved, the reaction will be heterogeneous and slow. Tetrahydrofuran (THF) is a good solvent for dissolving Lawesson's reagent at room temperature, while toluene is effective at elevated temperatures.[1]
-
Moisture Contamination: Lawesson's reagent is sensitive to moisture. Ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Troubleshooting Workflow:
Sources
Overcoming poor fluorescence quantum yield of 2,1,3-Benzoxadiazole-5-carbothioamide
Welcome to the technical support resource for researchers working with 2,1,3-Benzoxadiazole (BOX/BD) derivatives, specifically focusing on the common challenge of poor fluorescence quantum yield (QY) in molecules like 2,1,3-Benzoxadiazole-5-carbothioamide. This guide is designed to move beyond simple protocols and provide you with the foundational understanding and practical troubleshooting strategies needed to maximize the performance of these versatile fluorophores in your experiments.
Section 1: Understanding the "Why" - The Root Causes of Poor Fluorescence
Before troubleshooting, it's critical to understand the photophysical mechanisms that can suppress fluorescence in benzoxadiazole systems. A low quantum yield indicates that the excited state is deactivating through pathways other than photon emission.
FAQ: Why is my this compound derivative barely fluorescing?
Answer: The low fluorescence quantum yield (ΦF) you are observing is likely not due to a single issue but a combination of factors inherent to the benzoxadiazole scaffold and its substituents. When your molecule absorbs a photon and enters an excited state, it must return to the ground state. While the desired pathway is fluorescence, several competing non-radiative pathways can dominate, effectively "stealing" the energy that would have been emitted as light.
The primary culprits for benzoxadiazole derivatives are:
-
Aggregation-Caused Quenching (ACQ): Benzoxadiazole cores are planar, aromatic structures that tend to stack together (form aggregates or excimers) in solution, especially at higher concentrations.[1] This close proximity creates new, efficient non-radiative decay pathways, causing a dramatic drop in fluorescence.[2]
-
Intramolecular Charge Transfer (ICT) State Deactivation: These molecules often exhibit significant ICT character in the excited state, where electron density shifts from a donor part of the molecule to the electron-accepting benzoxadiazole core.[1][3][4] While ICT is useful for creating environmentally sensitive probes, the charge-separated state can be easily deactivated non-radiatively, particularly in polar solvents that stabilize it.[1][5]
-
Molecular Flexibility and Rotational Motion: The carbothioamide group, and other single bonds in the molecule, can act as "molecular rotors." In fluid environments (low viscosity), the molecule can dissipate absorbed energy through rapid bond rotation and other motions instead of emitting it as fluorescence.[6][7] This is a very common and often overlooked quenching mechanism.
-
Solvent Environment: The polarity and viscosity of the solvent have a profound impact. A polar solvent might stabilize the ICT state and promote non-radiative decay, while a low-viscosity solvent allows for quenching via molecular rotation. Conversely, a non-polar, viscous environment often leads to higher quantum yields.[1]
Below is a diagram illustrating how these quenching mechanisms compete with the desired fluorescence pathway.
FAQ: Can I improve fluorescence by restricting the molecule's movement?
Answer: Absolutely. This is a powerful strategy based on the molecular rotor principle. [6][7]If your benzoxadiazole derivative has rotatable single bonds, these can act as conduits for non-radiative energy decay in fluid environments. By increasing the micro-viscosity of the environment, you physically hinder these rotations, forcing the molecule to relax via fluorescence.
You can test this hypothesis by measuring fluorescence in solvents of similar polarity but different viscosities (e.g., ethanol vs. glycerol) or by incorporating the probe into a rigid matrix like a polymer film or a host-guest complex (e.g., with cyclodextrins). [8]An increase in fluorescence in the more viscous medium is strong evidence for a molecular rotor-based quenching mechanism. This property is often exploited to create fluorescent probes that "turn on" upon binding to targets like proteins or DNA, which inherently restrict their movement. [9] Experimental Protocol: Viscosity Effect Analysis
-
Solvent Preparation: Prepare a series of solutions with varying viscosities but similar polarity. A common method is to use mixtures of water and glycerol (or ethanol and glycerol) in different ratios (e.g., 100:0, 80:20, 50:50, 20:80, 0:100).
-
Sample Preparation: Prepare solutions of your compound in each solvent mixture, keeping the absorbance low and constant (0.05-0.1) for all samples.
-
Measurement: Record the fluorescence emission spectrum for each sample under identical instrument settings.
-
Analysis: Plot the integrated fluorescence intensity against the known viscosity of the solvent mixtures. A positive correlation, where fluorescence increases with viscosity, confirms that restricting molecular motion enhances the quantum yield.
Section 3: Essential Protocols & Best Practices
An accurate assessment of your troubleshooting efforts requires a reliable method for measuring quantum yield.
FAQ: How do I accurately measure the fluorescence quantum yield of my compound?
Answer: The most common and accessible method is the comparative method, which measures the QY of your sample relative to a well-characterized fluorescence standard. [10][11]The principle is that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will therefore equal the ratio of their quantum yields. [1][9] Key Considerations for Accuracy:
-
Standard Selection: Choose a standard whose absorption and emission spectra are in a similar range to your compound. For blue-green emitting benzoxadiazoles, Quinine Sulfate in 0.5 M H2SO4 (ΦF ≈ 0.55) is a common choice. [1][5]* Absorbance Matching: Keep the absorbance of both the standard and sample solutions very low (< 0.1, ideally ~0.05) at the excitation wavelength to prevent reabsorption and inner-filter effects. [12][10]* Instrumental Correction: Ensure your fluorometer is properly corrected for the spectral response of the excitation lamp and the emission detector.
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excited State Rotational Freedom Impacts Viscosity Sensitivity in Arylcyanoamide Fluorescent Molecular Rotor Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Fluorophore-based host–guest assembly complexes for imaging and therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,1,3-Benzoxadiazole-5-carbothioamide
Welcome to the dedicated technical support guide for navigating the complexities of purifying 2,1,3-Benzoxadiazole-5-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product
Question: I've completed the synthesis of this compound, but after purification by column chromatography, my final yield is significantly lower than expected. What could be the cause?
Answer:
Low recovery after purification is a frequent challenge and can stem from several factors throughout the experimental workflow. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Thionation: The conversion of the corresponding amide to the thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) may not have gone to completion.[1][2] This results in a mixture of the starting amide and the desired thioamide, which can be difficult to separate and leads to apparent low yield of the pure thioamide.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more thionating reagent or increasing the reaction temperature or time. Be cautious with excessive heat as it can lead to degradation. A column-free workup has been reported for reactions using Lawesson's reagent, which may improve initial crude yield before chromatography.[3]
-
-
Product Adsorption on Silica Gel: Thioamides, with their polar nature, can exhibit strong interactions with the silica gel stationary phase during column chromatography. This can lead to significant product loss on the column.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, consider treating the silica gel with a small percentage of a polar solvent like triethylamine in your eluent system. This will cap the acidic silanol groups and reduce irreversible adsorption.
-
Optimize Your Eluent System: A carefully chosen solvent system is crucial. Start with a non-polar solvent and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating closely related compounds.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.
-
-
-
Product Degradation: Thioamides can be sensitive to both acidic and basic conditions.[4] The inherent acidity of silica gel can potentially degrade the product during long exposure on the column.
-
Solution: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible. Neutralizing the crude product before loading it onto the column can also be beneficial.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I'm still observing impurities in my NMR and LC-MS analysis of this compound. What are these common impurities and how can I remove them?
Answer:
The nature of the impurities often points to specific side reactions during the synthesis. Here are some common culprits and strategies for their removal:
-
Unreacted Starting Amide: As mentioned, incomplete thionation is a primary source of contamination. The starting amide is often a major impurity.
-
Removal Strategy: The amide is typically more polar than the corresponding thioamide. A carefully optimized gradient column chromatography should allow for their separation. Pay close attention to your TLC analysis to identify the optimal solvent mixture for separation.
-
-
Nitrile Impurity: Thionation of primary amides can sometimes lead to the formation of the corresponding nitrile as a byproduct through dehydration.[5]
-
Removal Strategy: Nitriles are generally less polar than thioamides. Flash column chromatography should effectively separate the less polar nitrile from the more polar thioamide.
-
-
Elemental Sulfur: If elemental sulfur is used in the synthesis (e.g., in a Willgerodt-Kindler type reaction), residual sulfur can contaminate the product.[6]
-
Removal Strategy: Most of the elemental sulfur can be removed by dissolving the crude product in a suitable organic solvent and filtering. For trace amounts, recrystallization is often effective. Sulfur has low solubility in many common organic solvents at room temperature.
-
-
Thionating Reagent Byproducts: Byproducts from reagents like Lawesson's reagent can be persistent.
-
Removal Strategy: These byproducts are often polar. A water wash of the crude product (if soluble in an immiscible organic solvent) can help remove some of these. Otherwise, careful column chromatography is necessary.
-
A general strategy for tackling persistent impurities is recrystallization after column chromatography.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of your impure compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 3: Product Instability and Color Change
Question: My purified this compound appears to be degrading over time, often indicated by a color change. How can I improve its stability?
Answer:
The stability of thioamides can be a concern, and the electron-deficient 2,1,3-benzoxadiazole ring system may influence the stability of the carbothioamide group.
-
Light Sensitivity: Many aromatic and heterocyclic compounds are light-sensitive.
-
Solution: Protect your compound from light at all stages of purification and storage. Use amber-colored vials or wrap your containers in aluminum foil.
-
-
Air Oxidation: The thioamide functional group can be susceptible to oxidation.[7]
-
Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider keeping it in a freezer.
-
-
Residual Acidity or Basicity: Trace amounts of acid or base from the purification process can catalyze degradation.
-
Solution: Ensure that your final product is free from any acidic or basic residues. This can be achieved by a final wash with a neutral solvent and thorough drying.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
Q2: What analytical techniques are essential for confirming the purity of my final product?
A2: A combination of techniques is recommended for unambiguous characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton or carbon-containing impurities. The ¹³C NMR chemical shift for the thiocarbonyl carbon is typically found significantly downfield (around 200-210 ppm).[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase HPLC method would be a good starting point.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic C=S stretching vibration, which is typically found in the region of 1120 ±20 cm⁻¹.[8]
Q3: Can I convert 2,1,3-Benzoxadiazole-5-carboxamide to the thioamide in situ and use it without purification for the next step?
A3: While one-pot procedures for amide to thioamide conversion exist, using the crude product without purification is risky if the subsequent reaction is sensitive to the thionating reagent byproducts or unreacted starting materials.[10] It is highly recommended to purify the thioamide before proceeding to the next step to ensure the reliability and reproducibility of your subsequent reactions.
Purification Workflow and Decision Diagram
The following diagram outlines a general workflow for the purification of this compound and a decision-making process for troubleshooting.
Sources
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,1,3-Benzoxadiazole-5-carbothioamide and 2,1,3-Benzoxadiazole-5-carboxamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a carboxamide and its carbothioamide analogue can be a critical decision in the design of novel therapeutics and molecular probes. This guide provides a comparative analysis of 2,1,3-Benzoxadiazole-5-carbothioamide and 2,1,3-Benzoxadiazole-5-carboxamide, focusing on their synthesis, physicochemical properties, and potential biological activities. This analysis is grounded in the principles of bioisosterism and the known characteristics of the versatile 2,1,3-benzoxadiazole scaffold.
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, its inherent fluorescence makes it a valuable component in the development of molecular probes and imaging agents. The functionalization at the 5-position with either a carboxamide or a carbothioamide group can significantly influence the molecule's overall properties and biological interactions.
Synthetic Strategies: From a Common Precursor
The synthesis of both 2,1,3-Benzoxadiazole-5-carboxamide and its thioamide analogue typically originates from a common precursor, 2,1,3-Benzoxadiazole-5-carboxylic acid.
Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide:
The conversion of the carboxylic acid to the primary amide is a standard and well-established chemical transformation. A common approach involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amination: The activated acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the desired 2,1,3-Benzoxadiazole-5-carboxamide.
A simplified workflow for the synthesis of 2,1,3-Benzoxadiazole-5-carboxamide.
Synthesis of this compound:
The synthesis of the carbothioamide is typically achieved through the thionation of the corresponding carboxamide. Several reagents can be employed for this transformation, with Lawesson's reagent being a popular choice.
-
Thionation of the Carboxamide: 2,1,3-Benzoxadiazole-5-carboxamide is treated with a thionating agent, such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀), in an appropriate solvent like toluene or xylene, often with heating. This reaction replaces the carbonyl oxygen with a sulfur atom to yield the desired this compound.
A simplified workflow for the synthesis of this compound.
Comparative Physicochemical Properties: The Impact of Sulfur
The replacement of the oxygen atom in the carboxamide with a larger, more polarizable, and less electronegative sulfur atom in the carbothioamide leads to significant changes in the molecule's physicochemical properties. While direct experimental data for these specific compounds is limited, the principles of bioisosterism allow for informed predictions.
| Property | 2,1,3-Benzoxadiazole-5-carboxamide | This compound | Rationale for Difference |
| Molecular Weight | Lower | Higher | The atomic weight of sulfur is greater than that of oxygen. |
| Lipophilicity (logP) | Lower | Higher | The sulfur atom is less polar and more polarizable than oxygen, generally leading to increased lipophilicity. |
| Hydrogen Bonding | Stronger H-bond acceptor (Oxygen) | Weaker H-bond acceptor (Sulfur), Stronger H-bond donor (N-H) | Oxygen is more electronegative than sulfur, making the carbonyl oxygen a stronger hydrogen bond acceptor. The increased double bond character of the C-N bond in thioamides makes the N-H protons more acidic and thus better hydrogen bond donors. |
| Dipole Moment | Higher | Lower | The C=O bond is more polar than the C=S bond. |
| Chemical Stability | Generally more stable | Can be more susceptible to oxidation or hydrolysis under certain conditions. | The C=S bond is weaker than the C=O bond. |
| pKa | Amide N-H is weakly acidic. | Thioamide N-H is more acidic. | The thioamide group can better stabilize the negative charge of the conjugate base. |
Pharmacological and Biological Activity: A Tale of Two Bioisosteres
The carboxamide and carbothioamide groups are considered classical bioisosteres, meaning they have similar sizes and shapes and can often elicit similar biological responses. However, the subtle electronic and steric differences can lead to significant variations in potency, selectivity, and pharmacokinetic profiles.
Potential Similarities:
-
Target Engagement: Both compounds may interact with similar biological targets due to the overall structural resemblance of the 2,1,3-benzoxadiazole scaffold and the ability of both functional groups to participate in hydrogen bonding.
-
General Biological Activities: Given that the benzoxadiazole core is associated with anticancer and antimicrobial activities, it is plausible that both the carboxamide and carbothioamide derivatives will exhibit these properties to some extent.
Potential Differences and Their Implications:
-
Potency and Selectivity: The altered hydrogen bonding capabilities and lipophilicity of the carbothioamide can lead to different binding affinities and selectivities for a given biological target. The stronger hydrogen bond donating ability of the thioamide N-H could be crucial for interactions with specific amino acid residues in a protein's active site.
-
Pharmacokinetics (ADME):
-
Absorption: The increased lipophilicity of the carbothioamide may enhance its ability to cross cell membranes, potentially leading to better oral bioavailability.
-
Metabolism: The thioamide group can be a site of metabolic transformation, such as S-oxidation, which can differ from the metabolic pathways of the corresponding amide. This can impact the compound's half-life and the formation of active or inactive metabolites.
-
Distribution: Differences in lipophilicity and plasma protein binding will affect the volume of distribution of the two compounds.
-
-
Toxicity: The metabolic pathways of thioamides can sometimes lead to the formation of reactive metabolites, which may be associated with toxicity. Therefore, a thorough toxicological assessment is crucial for any thioamide-containing drug candidate.
Conceptual diagram illustrating the impact of bioisosteric replacement on biological activity.
Experimental Protocols: A Framework for Comparative Evaluation
To provide the necessary experimental data for a definitive comparison, a series of standardized assays should be performed.
Experimental Protocol 1: Determination of Physicochemical Properties
-
Solubility: Determine the aqueous solubility of both compounds at various pH values (e.g., 2.0, 7.4) using the shake-flask method followed by quantification via HPLC-UV.
-
Lipophilicity (logP/logD): Measure the octanol-water partition coefficient (logP) and distribution coefficient (logD at pH 7.4) using the shake-flask method or a validated chromatographic method.
-
pKa Determination: Determine the acid dissociation constant(s) using potentiometric titration or UV-metric methods.
Experimental Protocol 2: In Vitro Biological Evaluation
-
Target Binding Assays: If a specific biological target is known or hypothesized, perform binding assays (e.g., radioligand binding, surface plasmon resonance) to determine the affinity (Kᵢ or Kₔ) of each compound.
-
Functional Assays: Conduct cell-based or enzyme-based functional assays to measure the efficacy (e.g., IC₅₀, EC₅₀) of each compound as an agonist, antagonist, or inhibitor.
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains.
-
Anticancer Assays: Evaluate the cytotoxic activity against a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay to determine the GI₅₀ values.
Experimental Protocol 3: In Vitro ADME and Toxicology
-
Metabolic Stability: Assess the metabolic stability of both compounds in liver microsomes (human, rat, mouse) and measure the in vitro half-life.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by determining the IC₅₀ values against major cytochrome P450 isoforms.
-
Cell Permeability: Determine the permeability of the compounds using in vitro models such as the Caco-2 or PAMPA assay.
-
Cytotoxicity: Assess the general cytotoxicity in a non-cancerous cell line (e.g., HEK293, HepG2) to determine the therapeutic index.
Conclusion
The choice between 2,1,3-Benzoxadiazole-5-carboxamide and its carbothioamide analogue is a nuanced one that requires careful consideration of the desired properties for a given application. While the carboxamide represents a more classical and often more stable functional group, the carbothioamide offers opportunities to modulate lipophilicity, hydrogen bonding, and metabolic stability, which can lead to improved potency and pharmacokinetic profiles. The lack of direct comparative experimental data in the public domain for these two specific molecules underscores the necessity for head-to-head studies. The experimental protocols outlined in this guide provide a roadmap for researchers to generate the critical data needed to make an informed decision in their drug discovery and development endeavors.
References
- Due to the lack of specific literature directly comparing the two topic compounds, a formal reference list with clickable URLs cannot be generated. The information provided is based on established principles of medicinal chemistry, bioisosterism, and the general chemistry of the functional groups and the benzoxadiazole scaffold.
A Comparative Guide to the Spectroscopic Validation of 2,1,3-Benzoxadiazole-5-carbothioamide Synthesis
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the validation of 2,1,3-Benzoxadiazole-5-carbothioamide synthesis. Moving beyond a simple recitation of methods, we explore the causal logic behind our experimental choices, presenting a self-validating workflow that ensures the unequivocal structural confirmation of the target compound against its nitrile precursor.
The Synthetic Rationale: From Nitrile to Thioamide
The synthesis of this compound is most efficiently approached via a two-step process, beginning with the synthesis of a stable nitrile intermediate, 2,1,3-Benzoxadiazole-5-carbonitrile. This strategic choice provides a clear and spectroscopically distinct precursor, making the validation of the final conversion to the thioamide unambiguous.
The precursor, 2,1,3-Benzoxadiazole-5-carbonitrile, can be synthesized from commercially available 4-amino-3-nitrobenzoic acid. This involves a cyclization to form the benzoxadiazole ring, followed by conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the nitrile[1].
The critical final step is the thionation of the nitrile group. While various methods exist for this transformation[2], the use of reagents like phosphorus pentasulfide or Lawesson's reagent in a suitable solvent is a common and effective choice. An alternative, milder approach involves reacting the nitrile with thioacetic acid[3]. The selection of this two-step pathway is deliberate: the dramatic shift in the electronic and vibrational properties of the cyano group (-C≡N) upon conversion to a carbothioamide group (-C(=S)NH₂) provides distinct, easily comparable spectroscopic signatures.
Figure 1: High-level synthetic workflow.
A Multi-Pronged Validation Strategy
A robust validation framework relies on the orthogonal application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our validation workflow is designed to first confirm the molecular identity and then meticulously verify the specific functional group transformation.
Figure 2: Logical workflow for spectroscopic validation.
Comparative Analysis: Precursor vs. Product
The core of our validation lies in the direct comparison of the spectral data from the starting material (2,1,3-Benzoxadiazole-5-carbonitrile) and the final product (this compound).
Mass Spectrometry (MS): The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) provides the most definitive confirmation of the elemental composition. This is a critical first step to ensure the reaction has produced a compound of the correct molecular weight and formula.
| Parameter | Precursor (C₇H₃N₃O) | Target (C₇H₅N₃OS) | Rationale for Change |
| Molecular Formula | C₇H₃N₃O | C₇H₅N₃OS | Addition of H₂S across the C≡N bond. |
| Calculated Exact Mass | 145.0276 | 179.0153 | The mass difference (+34.9877 u) corresponds precisely to the addition of H₂S. |
| Expected [M+H]⁺ | 146.0349 | 180.0226 | Protonation of a basic nitrogen or sulfur atom during ionization. |
This initial check provides high confidence that a reaction of the correct stoichiometry has occurred. The use of MS is well-established for characterizing benzoxadiazole derivatives[4][5].
Infrared (IR) Spectroscopy: Tracking the Functional Groups
IR spectroscopy is arguably the most powerful tool for tracking the specific functional group conversion at the heart of this synthesis. The comparison is stark and conclusive.
| Functional Group | Precursor (C₇H₃N₃O) | Target (C₇H₅N₃OS) | Spectroscopic Evidence of Conversion |
| Nitrile (C≡N) Stretch | Strong, sharp peak at ~2230 cm⁻¹ | Absent | Complete consumption of the nitrile starting material. |
| Thioamide N-H Stretch | Absent | Two medium bands ~3100-3400 cm⁻¹ | Appearance of the primary thioamide NH₂ group. |
| Thioamide C=S Stretch | Absent | Medium-strong band ~700-850 cm⁻¹ | Appearance of the C=S bond. This band is often coupled with other vibrations and its position can be variable[6]. |
| Thioamide N-H Bend | Absent | Medium band ~1600-1650 cm⁻¹ | Appearance of the NH₂ scissoring vibration. |
The disappearance of the intense nitrile peak is an unequivocal indicator of a successful reaction. Concurrently, the emergence of N-H and C=S stretching frequencies confirms the formation of the desired thioamide functional group[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
¹H and ¹³C NMR spectroscopy provide the final, detailed confirmation of the molecular structure, confirming the connectivity of all atoms.
¹H NMR Spectroscopy
The proton NMR spectrum allows for the direct observation of the thioamide protons and changes in the electronic environment of the aromatic ring.
| Proton Environment | Precursor (C₇H₃N₃O) | Target (C₇H₅N₃OS) | Rationale for Change |
| Aromatic Protons | 3H multiplet, ~7.8-8.5 ppm | 3H multiplet, ~7.7-8.4 ppm | The chemical shifts of the aromatic protons will be subtly altered due to the change in the electronic nature of the C5 substituent (from electron-withdrawing -CN to -CSNH₂). |
| Thioamide Protons (-NH₂) | Absent | Two broad singlets, ~9.0-10.0 ppm | Appearance of the two non-equivalent amide protons. These peaks will disappear upon D₂O exchange, providing definitive proof of their identity. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides the most dramatic evidence of the transformation, with the key carbon of the functional group experiencing a massive downfield shift.
| Carbon Environment | Precursor (C₇H₃N₃O) | Target (C₇H₅N₃OS) | Rationale for Change |
| Functional Group Carbon | -C≡N : ~118 ppm | -C=S : ~200-210 ppm | This is the most significant and unambiguous change. The carbon in a thioamide is highly deshielded and appears far downfield[7]. |
| Aromatic Carbons | 5 signals (due to symmetry) | 5 signals (due to symmetry) | Similar to the proton spectrum, the chemical shifts of the aromatic carbons, particularly the one attached to the substituent (C5) and its ortho carbons (C4, C6), will shift, reflecting the new electronic environment[8][9]. |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) of HPLC grade or higher.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method: Infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Compare the measured exact mass of the most intense ion in the molecular ion cluster to the calculated exact mass for the expected molecular formula. The mass error should be less than 5 ppm.
Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the dry, purified compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogeneous powder is obtained[10].
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to the known frequencies for nitrile, thioamide, and benzoxadiazole functional groups[6][11].
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 15-25 mg (for ¹³C) of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioamides as it helps to resolve the N-H proton signals.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer[12][13].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. To confirm the identity of N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to observe the disappearance of the corresponding signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Analysis: Assign all peaks based on their chemical shift, integration (for ¹H), and splitting patterns. Compare the obtained spectra with the expected data presented in the tables above.
Conclusion
The successful synthesis of this compound is unequivocally validated by a systematic and comparative spectroscopic approach. By contrasting the spectral data of the final product with its nitrile precursor, each technique provides a layer of confirmation. Mass spectrometry affirms the elemental composition, IR spectroscopy provides definitive evidence of the crucial functional group transformation, and NMR spectroscopy elucidates the complete, unambiguous molecular structure. This multi-faceted workflow exemplifies a rigorous, self-validating system essential for modern chemical research and drug development.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Available at: [Link]
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Anonymous. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. Frontiers Media S.A.. Available at: [Link]
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SpectraBase. (n.d.). 2,1,3-Benzoxadiazole. Wiley. Available at: [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1279-1283. Available at: [Link]
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Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 95(1-4), 325-326. Available at: [Link]
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Leppänen, J., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c][12][14][15]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(87), 71295-71302. Available at: [Link]
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Hernández-Vázquez, E., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290. Available at: [Link]
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Anonymous. (n.d.). Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link]
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Anonymous. (n.d.). 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. Available at: [Link]
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Davies, H. W., & Ainslie, J. R. (1967). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 20(7), 1323-1329. Available at: [Link]
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Gelebe, A. C., et al. (2005). 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 952-955. Available at: [Link]
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Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Taylor & Francis Online. Available at: [Link]
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Anonymous. (2009). Studies on the synthesis and fluorescent properties of long-chained 2-(5-alkyl-1, 3, 4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones. Arkivoc, 2009(2), 11-19. Available at: [Link]
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Campbell, R. W., & Le Fèvre, C. G. (1961). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 39(4), 891-895. Available at: [Link]
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Brown, D. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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Mitchell, Z. J., & Miller, M. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(16), 5195-5210. Available at: [Link]
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Nakajima, K., et al. (2018). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 66(10), 989-992. Available at: [Link]
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Kamal, A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(16), 2327-2332. Available at: [Link]
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Evaluating the Specificity of 2,1,3-Benzoxadiazole-5-carbothioamide in Biological Targets: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. The efficacy of a therapeutic agent is intrinsically linked to its specificity; a lack of it can lead to unforeseen off-target effects and potential toxicity. This guide provides an in-depth, comparative evaluation of a novel investigational compound, 2,1,3-Benzoxadiazole-5-carbothioamide (hereafter designated as BXT-5), with a focus on rigorously defining its biological target specificity.
The 2,1,3-benzoxadiazole scaffold and its derivatives have garnered significant interest due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] Similarly, molecules containing a carbothioamide moiety have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition.[3][4][5] The unique combination of these two pharmacophores in BXT-5 suggests a potential for novel biological activity. For the purpose of this illustrative guide, we will hypothesize that initial high-throughput screening has identified BXT-5 as a potent inhibitor of a critical oncology target: Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a key upstream regulator of the JNK and ERK signaling pathways.
This guide will delineate a comprehensive strategy for validating the on-target activity of BXT-5 against MAP3K1 and systematically assessing its selectivity against a panel of other kinases and off-target proteins. We will compare its performance against two well-characterized kinase inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and a hypothetical selective MAP3K1 inhibitor, "Compound X".
I. Initial On-Target Validation: Biochemical Potency and Binding Affinity
The foundational step in characterizing a novel inhibitor is to quantify its direct interaction with the intended target. This is crucial for establishing a baseline potency and understanding the kinetics of the interaction.
A. Rationale for Experimental Choices
We will employ two orthogonal biochemical assays to robustly determine the inhibitory activity of BXT-5 against recombinant human MAP3K1. An IC50 determination via a luminescence-based kinase activity assay will provide a measure of functional inhibition, while a direct binding assay, such as MicroScale Thermophoresis (MST), will quantify the binding affinity (Kd). The use of two distinct methods provides a self-validating system; concordance between the IC50 and Kd values strengthens the confidence in the on-target activity.
B. Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BXT-5 against MAP3K1.
-
Methodology:
-
Prepare a serial dilution of BXT-5, Compound X, and Staurosporine in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 5 µL of a solution containing recombinant human MAP3K1 enzyme and its specific substrate peptide.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution. The ATP concentration should be at or near the Km for MAP3K1 to ensure accurate IC50 determination.[6]
-
Incubate the reaction at 30°C for 60 minutes.
-
Add 20 µL of a luminescence-based detection reagent that quantifies the amount of ATP remaining in the well.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
2. MicroScale Thermophoresis (MST) for Binding Affinity (Kd)
-
Objective: To determine the dissociation constant (Kd) of the BXT-5-MAP3K1 interaction.
-
Methodology:
-
Label recombinant MAP3K1 with a fluorescent dye (e.g., NHS-red).
-
Prepare a 16-point serial dilution of BXT-5, Compound X, and Staurosporine.
-
Mix the labeled MAP3K1 with each dilution of the inhibitors.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the presence of varying concentrations of the inhibitor.
-
The change in thermophoresis is plotted against the ligand concentration to determine the Kd.
-
C. Comparative Data Summary
| Compound | MAP3K1 IC50 (nM) | MAP3K1 Kd (nM) |
| BXT-5 | 15 | 25 |
| Compound X | 10 | 18 |
| Staurosporine | 5 | 8 |
This is simulated data for illustrative purposes.
The low nanomolar IC50 and Kd values for BXT-5 suggest a potent interaction with MAP3K1, comparable to the selective inhibitor Compound X and the potent but non-selective Staurosporine.
II. Kinome-Wide Specificity Profiling
A critical aspect of evaluating any new kinase inhibitor is to understand its selectivity across the human kinome.[7] This is essential for predicting potential off-target effects and understanding the compound's therapeutic window.
A. Rationale for Experimental Choices
We will utilize a comprehensive kinase profiling panel to assess the inhibitory activity of BXT-5 against a broad range of human kinases at a fixed concentration. This approach provides a global view of the compound's selectivity. For kinases that show significant inhibition, follow-up IC50 determinations will be performed to quantify the potency of these off-target interactions.
B. Experimental Protocol: Kinase Panel Screening
-
Objective: To assess the selectivity of BXT-5 across the human kinome.
-
Methodology:
-
Submit BXT-5, Compound X, and Staurosporine for screening against a panel of over 400 human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service).
-
The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 1 µM).
-
The results are reported as the percentage of remaining kinase activity.
-
For any kinase where the activity is inhibited by more than 80% in the initial screen, a full dose-response curve is generated to determine the IC50 value.
-
C. Comparative Data Summary
| Compound | Number of Kinases Inhibited >80% at 1 µM | Selectivity Score (S10) | Notable Off-Targets (IC50 < 100 nM) |
| BXT-5 | 5 | 0.012 | MAP3K2, MAP3K3, PAK1 |
| Compound X | 2 | 0.005 | None |
| Staurosporine | >200 | 0.49 | Numerous kinases across multiple families |
Selectivity Score (S10) is the number of kinases with an IC50 < 1 µM divided by the total number of kinases tested.
This simulated data indicates that BXT-5 is a relatively selective inhibitor, with off-target activity primarily against closely related kinases in the MAP3K family and PAK1. In contrast, Staurosporine demonstrates widespread off-target activity, as expected.
III. Cellular Target Engagement and Pathway Analysis
Biochemical assays provide valuable information about the direct interaction between a compound and its target. However, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell and elicit the expected downstream biological effects.
A. Rationale for Experimental Choices
We will use a Cellular Thermal Shift Assay (CETSA) to directly measure the engagement of BXT-5 with MAP3K1 in intact cells. This label-free method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. To assess the functional consequence of target engagement, we will perform a Western blot analysis of downstream signaling proteins.
B. Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of BXT-5 with MAP3K1 in a cellular context.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T) and treat with either vehicle (DMSO) or BXT-5 at various concentrations for 1 hour.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for MAP3K1.
-
Increased thermal stability of MAP3K1 in the presence of BXT-5 indicates target engagement.
-
2. Western Blot Analysis of Downstream Signaling
-
Objective: To evaluate the effect of BXT-5 on the MAP3K1 signaling pathway.
-
Methodology:
-
Treat cells with BXT-5, Compound X, or Staurosporine for a specified time.
-
Stimulate the MAP3K1 pathway (e.g., with a growth factor or stress-inducing agent).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK), as well as total JNK and ERK as loading controls.
-
Use chemiluminescence to detect the antibody-bound proteins. A decrease in the levels of p-JNK and p-ERK indicates inhibition of the MAP3K1 pathway.
-
C. Visualizing the Experimental Workflow and Signaling Pathway
Caption: A streamlined workflow for evaluating inhibitor specificity.
Caption: The hypothesized MAP3K1 signaling pathway inhibited by BXT-5.
IV. Conclusion and Future Directions
This comprehensive guide outlines a rigorous, multi-faceted approach to evaluating the specificity of the novel compound, this compound (BXT-5), as a hypothetical inhibitor of MAP3K1. The combination of biochemical assays, kinome-wide profiling, and cell-based target engagement and pathway analysis provides a robust framework for characterizing its selectivity profile.
Our simulated data suggests that BXT-5 is a potent and relatively selective inhibitor of MAP3K1, with some off-target activity against closely related kinases. This profile is significantly more selective than a promiscuous inhibitor like Staurosporine, but less so than the idealized "Compound X".
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To modify the BXT-5 scaffold to improve potency and selectivity.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of BXT-5 in animal models.
-
Unbiased proteomics approaches: To identify any unforeseen off-target interactions in an unbiased manner.
By following a systematic and evidence-based approach, researchers can confidently characterize the specificity of novel compounds, a critical step in the journey of drug discovery and development.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Tahir, M. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link]
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Lynch, J. J., et al. (2017). An IQ consortium survey on the practices and challenges of secondary pharmacology. Regulatory Toxicology and Pharmacology, 87, 61-71. [Link]
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Pinga, V. K. C., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c][3][6][8]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(85), 69541-69554. [Link]
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de Oliveira, A. H. M., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 396. [Link]
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Patel, R. V., et al. (2016). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. European Journal of Medicinal Chemistry, 124, 695-712. [Link]
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Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 770. [Link]
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Tahir, M. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ResearchGate. [Link]
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Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(4), 2331-2341. [Link]
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MRC PPU, University of Dundee. Kinase Profiling Inhibitor Database. [Link]
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Al-Suhaibani, S. S., & Al-Salahi, R. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(6), 1-13. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]
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Goldstein, D. M., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(7), 2465-2478. [Link]
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Kumar, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22533-22549. [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 11. [Link]
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Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 770. [Link]
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ResearchGate. (2019). 2D structures of 2,1,3-benzoxadiazole derivatives. [Link]
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Xie, L., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1620-1627. [Link]
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LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]
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da Silva, V. A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole and 1,2,3/1,2,5-Oxadiazole Derivatives. Molecules, 28(22), 7592. [Link]
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Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1037-1041. [Link]
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Iram, S., et al. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Molecules, 28(2), 793. [Link]
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de Oliveira, A. H. M., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Reitti, M., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 8(3), 3258-3265. [Link]
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Safety Operating Guide
Navigating the Handling of 2,1,3-Benzoxadiazole-5-carbothioamide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 2,1,3-Benzoxadiazole-5-carbothioamide presents unique opportunities in drug discovery and materials science. However, its distinct chemical architecture, combining a benzoxadiazole ring with a thioamide functional group, necessitates a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Assessment and Core Safety Principles
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, analysis of structurally related compounds, such as 2,1,3-Benzoxadiazole-5-carboxylic acid and other thioamide-containing molecules, allows for a predictive hazard assessment. The primary concerns are:
-
Skin and Eye Irritation: Benzoxadiazole derivatives are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Potential for Harm if Swallowed: Thioamide-containing compounds can be harmful if ingested.
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears or punctures. |
| Eye Protection | Chemical splash goggles and face shield | Protects against splashes and airborne particles, ensuring full-face protection.[1] |
| Lab Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[1] |
Diagram 1: PPE Ensemble for Handling this compound
Caption: Essential Personal Protective Equipment for safe handling.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled and tightly sealed.[1]
3.2. Weighing and Aliquoting
-
Location: All weighing and aliquoting must be performed in a certified chemical fume hood.
-
Procedure:
-
Don all required PPE.
-
Use a dedicated, clean weighing vessel.
-
Handle the solid compound gently to avoid generating dust.
-
If creating a stock solution, add the solvent to the solid slowly to prevent splashing.
-
Seal all containers immediately after use.
-
3.3. Reaction Setup and Execution
-
Glassware: Use clean, dry glassware.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction closely for any unexpected changes in temperature, pressure, or color.
Diagram 2: Operational Workflow
Caption: Step-by-step operational workflow for handling the compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
4.1. Decontamination of Equipment and Surfaces
For routine cleaning of glassware and surfaces:
-
Initial Rinse: Rinse with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Wash: Wash with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
For spills or significant contamination:
-
Absorb: Absorb any spilled solid with an inert material (e.g., vermiculite or sand).
-
Decontaminate: Wipe the area with a 1:10 bleach solution, allowing for a contact time of at least 10 minutes. Be aware that the reaction of bleach with thioamides is not fully characterized and may produce unknown byproducts; therefore, this should be done with caution in a well-ventilated area.
-
Rinse: Thoroughly rinse the area with water.
4.2. Waste Disposal
All solid and liquid waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Neutralization (for aqueous waste): While a specific validated protocol for this compound is not available, a general approach for the degradation of benzoxazoles involves acidic hydrolysis. Before bulk treatment, a small-scale test should be performed.
-
Caution: This procedure should be performed in a fume hood with appropriate PPE.
-
Slowly add the aqueous waste to a solution of dilute hydrochloric acid (e.g., 1 M HCl).
-
Stir the solution for several hours to facilitate hydrolysis of the benzoxadiazole ring.[2]
-
Neutralize the resulting solution with a base (e.g., sodium bicarbonate) before disposal as aqueous hazardous waste.
-
-
Solid Waste: Solid waste, including contaminated consumables, should be collected in a designated hazardous waste container. For sulfur-containing solid waste, co-disposal with limestone can help neutralize any acidic byproducts that may form over time.[3]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed safety and operational protocols, researchers can confidently and safely unlock the scientific potential of this compound.
References
-
Alberta Environment. (1983). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
-
Fife, T. H., & De, N. C. (1984). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 741-746. [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. open.alberta.ca [open.alberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
